1-Methyl-3-(difluoromethyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Übersicht

Beschreibung

1-Methyl-3-(difluoromethyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C7H5F5N2O2 and its molecular weight is 244.121. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-Methyl-3-(difluoromethyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in various fields such as agriculture and pharmaceuticals.

Chemical Structure and Properties

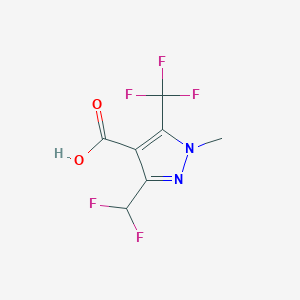

The chemical formula for this compound is . Its structure includes a pyrazole ring substituted with trifluoromethyl and difluoromethyl groups, which contribute to its biological properties. The presence of these fluorinated groups enhances lipophilicity and metabolic stability, making it a candidate for drug development.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with difluoromethyl and trifluoromethyl reagents under controlled conditions. For example, one method involves the use of methyl hydrazine in the presence of acetic acid to yield high purity products with yields ranging from 63% to 89% depending on the reaction conditions .

Antifungal Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antifungal properties. A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested against various phytopathogenic fungi. Among these, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide showed superior antifungal activity compared to traditional fungicides like boscalid .

The mechanism by which these compounds exert their antifungal effects often involves the inhibition of key enzymes in fungal metabolism. Molecular docking studies have indicated that specific interactions occur between the carbonyl oxygen atom of the active compounds and amino acids in target enzymes, such as succinate dehydrogenase (SDH), which is crucial for fungal respiration .

Agricultural Chemistry

The compound is primarily utilized in agricultural chemistry as an intermediate for synthesizing herbicides. Its efficacy in controlling weed growth while minimizing environmental impact has made it a valuable component in modern agrochemicals .

Pharmaceutical Development

In pharmaceutical contexts, the compound's unique structure allows for the design of novel anti-inflammatory and analgesic drugs. The incorporation of trifluoromethyl groups has been shown to enhance bioactivity, making it a promising candidate for further development in therapeutic applications .

Material Science

In material science, this compound is employed in formulating specialty polymers and coatings that require enhanced chemical resistance and thermal stability. Its properties contribute to the development of durable materials suitable for various industrial applications .

Case Studies

A notable case study involved the evaluation of a series of pyrazole derivatives against different fungal strains. The results indicated that compounds with higher fluorination levels exhibited greater antifungal activity, suggesting a direct correlation between fluorine substitution and biological efficacy .

Eigenschaften

IUPAC Name |

3-(difluoromethyl)-1-methyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F5N2O2/c1-14-4(7(10,11)12)2(6(15)16)3(13-14)5(8)9/h5H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCUDOWVIZYAVAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)F)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F5N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.